molecular formula C6H12O3 B8254406 Methoxyisopropyl acetate, (S)- CAS No. 335203-10-6

Methoxyisopropyl acetate, (S)-

Cat. No.: B8254406
CAS No.: 335203-10-6
M. Wt: 132.16 g/mol
InChI Key: LLHKCFNBLRBOGN-YFKPBYRVSA-N
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Description

(S)-Methoxyisopropyl acetate (CAS 108-65-6), also known as propylene glycol monomethyl ether acetate (PGMEA), is a glycol ether ester widely used as a solvent in industrial and cosmetic applications. Its molecular formula is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol . Key properties include a boiling point of 146°C, density of 0.970 g/mL, and water solubility of 19.8 g/L at 25°C . It is valued for its low toxicity, moderate evaporation rate, and compatibility with resins and polymers, making it a staple in semiconductor manufacturing, coatings, and nail products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyisopropyl acetate, (S)-, can be synthesized through the esterification of methoxyisopropanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of methoxyisopropanol to methoxyisopropyl acetate .

Industrial Production Methods

In industrial settings, methoxyisopropyl acetate is produced in large quantities using continuous esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Methoxyisopropyl acetate, (S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methoxyisopropyl acetate, (S)-, has a wide range of applications in scientific research:

Mechanism of Action

Methoxyisopropyl acetate, (S)-, exerts its effects primarily through its solvent properties. It dissolves various substances by interacting with their molecular structures, facilitating chemical reactions and processes. The acetate group can participate in esterification and hydrolysis reactions, while the methoxy group can engage in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (S)-methoxyisopropyl acetate with structurally related esters and glycol ethers:

Compound Molecular Formula CAS Number Boiling Point Key Applications Regulatory/Toxicity Notes
(S)-Methoxyisopropyl acetate C₆H₁₂O₃ 108-65-6 146°C Semiconductors, coatings, cosmetics Restricted to ≤0.5% in cosmetics ; false-negative cytotoxicity
Isopropyl methoxyacetate C₆H₁₂O₃ 17640-21-0 N/A Synthetic intermediates, solvents Limited toxicity data; structurally isomeric
Methoxyisopropanol (PGME) C₄H₁₀O₂ 107-98-2 120°C Cosmetics, paints, cleaning agents Cosmetic limit: ≤0.5% ; higher volatility
Vinyl acetate C₄H₆O₂ 108-05-4 72°C Polymer production (e.g., PVA, adhesives) Suspected carcinogen; regulated in industrial use
Cyclohexyl acetate C₈H₁₄O₂ 622-45-7 173°C Flavors, fragrances, plasticizers Generally recognized as safe (GRAS) for food

Research Findings

  • Semiconductor Industry : PGMEA’s high purity (>99.5%) and compatibility with photoresists make it indispensable in lithography. Alternatives like ethyl lactate (used in "green" solvents) lack comparable performance in high-resolution patterning .
  • Cosmetics : Despite its utility in nail polishes, PGMEA’s safety profile is less favorable than that of butyl acetate or ethyl acetate, which dominate due to lower regulatory scrutiny .
  • Environmental Impact : PGMEA is biodegradable under aerobic conditions but requires careful disposal to avoid groundwater contamination .

Q & A

Basic Questions

Q. What analytical methods are recommended for identifying and quantifying (S)-methoxyisopropyl acetate in synthetic mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and purity assessment, leveraging retention indices and fragmentation patterns specific to the compound . For quantification, nuclear magnetic resonance (NMR) spectroscopy can resolve structural isomers, while high-performance liquid chromatography (HPLC) with UV detection is suitable for quantifying trace impurities. Ensure calibration standards are prepared in matrices matching experimental samples to avoid matrix effects .

Q. How can researchers safely handle (S)-methoxyisopropyl acetate in laboratory settings?

Refer to safety guidelines from the Cosmetic Ingredient Review (CIR), which recommends limiting occupational exposure to ≤0.5% in formulations due to potential dermal and respiratory irritation . Use fume hoods for volatile handling, and pair with personal protective equipment (PPE) such as nitrile gloves and safety goggles. Monitor airborne concentrations using OSHA-approved passive samplers .

Q. What synthetic routes are documented for preparing methoxyisopropyl acetate derivatives?

A common route involves esterification of methoxyisopropanol with acetic anhydride under acid catalysis (e.g., sulfuric acid). For enantiomerically pure (S)-forms, enzymatic resolution using lipases (e.g., Candida antarctica) can achieve >90% enantiomeric excess (ee) . Optimize reaction conditions (temperature, solvent polarity) to minimize racemization during synthesis .

Advanced Research Questions

Q. How does the stereochemistry of (S)-methoxyisopropyl acetate influence its solvent properties in polymer synthesis?

The (S)-enantiomer exhibits distinct dipole interactions due to its spatial configuration, affecting solubility parameters (e.g., Hansen solubility sphere) for polymers like polyesters. Comparative studies with (R)-enantiomers show differences in solvation dynamics using time-resolved fluorescence spectroscopy . Advanced simulations (MD/DFT) can model steric effects on solvent-polymer interactions .

Q. What discrepancies exist in toxicity data for methoxyisopropyl acetate, and how should they inform experimental design?

Conflicting data arise from in vitro vs. in vivo models:

  • In vitro cytotoxicity tests (e.g., Statens Seruminstitut Rabbit Cornea assay) report false negatives due to low molecular weight (132.16 g/mol) and rapid evaporation .
  • In vivo studies (CIR) indicate no systemic toxicity at ≤4% in cosmetics but note ocular irritation at higher doses .
    To resolve contradictions, use physiologically relevant 3D cell models and adjust exposure protocols to account for volatility .

Q. What strategies optimize enantioselective synthesis of (S)-methoxyisopropyl acetate for chiral solvent applications?

  • Catalytic asymmetric esterification : Employ chiral Brønsted acids (e.g., BINOL-phosphates) to enhance ee .
  • Kinetic resolution : Use immobilized Pseudomonas fluorescens lipase in biphasic systems (water/hexane) for scalable separation .
  • Analytical validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) with polarimetric detection .

Q. Methodological Challenges

Q. How can researchers address the lack of stereospecific thermodynamic data for (S)-methoxyisopropyl acetate?

Leverage computational chemistry (e.g., Gaussian software) to predict properties like vapor pressure and enthalpy of vaporization. Validate predictions against experimental data from racemic mixtures, adjusting for enantiomeric differences using group contribution methods .

Q. What protocols mitigate interference from methoxyisopropyl acetate degradation products in LC-MS analysis?

  • Sample stabilization : Add 0.1% BHT to prevent oxidation during storage .
  • Chromatographic separation : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients to resolve degradation peaks (e.g., acetic acid, methoxyisopropanol) .

Q. Data Interpretation

Q. How should researchers reconcile conflicting CAS registry entries (108-65-6 vs. 84540-57-8) for methoxyisopropyl acetate?

CAS 108-65-6 refers to the racemic mixture or unspecified stereochemistry, while 84540-57-8 may denote a structural isomer (e.g., 2-methoxypropyl-1-acetate). Confirm identity via spectral libraries (NIST Chemistry WebBook) and IUPAC nomenclature cross-referencing .

Properties

IUPAC Name

[(2S)-1-methoxypropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHKCFNBLRBOGN-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335203-10-6
Record name Methoxyisopropyl acetate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335203106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHOXYISOPROPYL ACETATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TZJ61FON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 3000 ml glass flask, 1400 g of ethanol, 700 g of pure water, and 50 g of 25% tetraethylammonium hydroxide were placed, and stirred. To this mixture was added dropwise a mixture of 139 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane and 32 g of phenyl trimethoxy silane at a liquid temperature of 40 degrees C. After that, the solution was stirred for 2 hours at 40 degrees C. After the reaction finished, the reaction was quenched by adding 35 g of acetic acid, and ethanol was removed under a reduced pressure. To thus-obtained solution was added 2000 ml of ethyl acetate, and a water layer was separated. An organic layer was washed twice with ultrapure water. To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
1400 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
700 g
Type
solvent
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods II

Procedure details

In a 3000 ml glass flask, 1400 g of ethanol, 700 g of pure water, and 50 g of 25% tetraethylammonium hydroxide were placed, and stirred. To this mixture was added dropwise a mixture of 79 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane, 70 g of tetraethoxy silane, and 14 g of phenyl trimethoxy silane at a liquid temperature of 40 degrees C. After that, the solution was stirred for 2 hours at 40 degrees C. After the reaction finished, the reaction was quenched by adding 35 g of acetic acid, and ethanol was removed under a reduced pressure. To thus-obtained solution was added 2000 ml of ethyl acetate, and a water layer was separated. An organic layer was washed twice with ultrapure water. To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
700 g
Type
solvent
Reaction Step Three
Quantity
1400 g
Type
solvent
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods III

Procedure details

In a 1000 ml glass flask, to a mixture of 150 g of methanol, 22 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane, 77 g of trimethoxymethyl silane, 14 g of phenyl trimethoxy silane, and 1.5 g of oxalic acid was added dropwise a mixed solution of 40 g of deionized water and 20 g of methanol at a liquid temperature of 40 degrees C. After that, this solution was stirred for 12 hours at 40 degrees C. After the reaction finished, the solvent was removed under a reduced pressure. Thus-obtained residue was dissolved in 1000 ml of ethyl acetate, and washed with deionized water for washing. After the water layer was separated, the organic layer was washed twice with deionized water. To this organic layer was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
20 g
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
77 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

In a separable flask, 100 g of ethylene glycol monoethyl ether, 78.6 g of 4-acetoxystyrene, 21.4 g of 4-tert-butoxystyrene, and 3.7 g of dimethyl-2,2′-azobis(2-methylpropionate) as a polymerization initiator were charged and, after replacing the atmosphere in the separable flask with nitrogen, the reaction was conducted at 80° C. for 16 hours. To this reaction solution, 5 g of 25% tetramethylammonium hydroxide was added, followed by heating at 70° C. for 5 hours. To remove low-molecular weight oligomers and residual monomers, this solution was washed several times with methanol/deionized water mixed in arbitrary rate. After washing, the solvent in the solution was replaced with propylene glycol monomethyl ether acetate to obtain 400 g of a propylene glycol monomethyl ether acetate solution (solid content: 20%) of a 4-hydroxystyrene/4-tert-butoxystyrene polymer.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
catalyst
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 500 ml-volume three-neck flask, 51.9 g (0.36 mol) of 1-ethoxyethyl acrylate, 31.7 g (0.18 mol) of benzyl methacrylate, 7.8 g (0.06 mol) of 2-hydroxyethyl methacrylate and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in propylene glycol monomethyl ether acetate, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A1-4 (1-ethoxyethyl acrylate/benzyl methacrylate/2-hydroxyethyl methacrylate) as a propylene glycol monomethyl ether acetate solution.
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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